N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-nitrobenzamide
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Description
“N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-nitrobenzamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It is a new antibacterial compound . The molecular weight of the 2,3-dihydro-1,4-benzodioxin fragment is 136.1479 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The 3D structure of the 2,3-dihydro-1,4-benzodioxin fragment can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of the 2,3-dihydro-1,4-benzodioxin fragment include a molecular weight of 136.1479 . More detailed properties such as solubility, melting point, and crystallinity are crucial for the practical application of these compounds.Mechanism of Action
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11(12-6-7-15-16(10-12)24-9-8-23-15)18-17(20)13-4-2-3-5-14(13)19(21)22/h2-7,10-11H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOZTEKAECGBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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